molecular formula C10H15NO2 B13223849 3-(Ethoxymethyl)-5-methoxyaniline

3-(Ethoxymethyl)-5-methoxyaniline

Cat. No.: B13223849
M. Wt: 181.23 g/mol
InChI Key: NMLHSFWTRVCONQ-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-5-methoxyaniline is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-(ethoxymethyl)-5-methoxyaniline

InChI

InChI=1S/C10H15NO2/c1-3-13-7-8-4-9(11)6-10(5-8)12-2/h4-6H,3,7,11H2,1-2H3

InChI Key

NMLHSFWTRVCONQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC(=CC(=C1)OC)N

Origin of Product

United States

The Significance of Aniline Derivatives in Contemporary Organic Chemistry

Aniline (B41778) and its derivatives are fundamental building blocks in modern organic synthesis. rsc.orgwisdomlib.org These aromatic amines, characterized by an amino group attached to a benzene (B151609) ring, are pivotal intermediates in the production of a wide range of industrial and pharmaceutical products. rsc.orgwikipedia.org Their importance stems from the reactivity of the amino group, which can be readily modified to create more complex molecules.

Historically, aniline derivatives revolutionized the dye industry, and they continue to be essential in creating pigments and colors. rsc.org Beyond dyes, their applications have expanded into agrochemicals, polymers, and, most notably, pharmaceuticals. rsc.org A significant number of FDA-approved drugs contain an aniline moiety, highlighting the structural importance of this scaffold in medicinal chemistry. The versatility of aniline derivatives allows them to be used in the synthesis of various heterocyclic compounds, such as benzothiazoles and cinnolines, which are important pharmacophores. wisdomlib.org

The development of new synthetic methods, such as metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, has further broadened the accessibility and diversity of substituted anilines. galchimia.com These modern techniques enable chemists to forge carbon-nitrogen bonds with greater efficiency and precision, facilitating the creation of novel aniline derivatives with tailored electronic and steric properties for specific applications. galchimia.comacs.org

Advanced Synthetic Methodologies for 3 Ethoxymethyl 5 Methoxyaniline

Retrosynthetic Analysis of 3-(Ethoxymethyl)-5-methoxyaniline

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The analysis of this compound involves several key disconnections.

Disconnection Strategies for the Ethoxymethyl Moiety

The most logical disconnection for the ethoxymethyl group is at the C-O ether bond. This bond can be disconnected in two ways, leading to two distinct sets of synthons and their corresponding synthetic equivalents.

Strategy A: Disconnection of the Ar-O-CH2-Et Bond

This strategy involves breaking the bond between the aromatic ring and the ethoxymethyl group. This leads to a phenoxide synthon and an ethoxymethyl cation synthon. The corresponding synthetic equivalents would be a substituted phenol (B47542) and an ethoxymethyl halide.

Strategy B: Disconnection of the -O-CH2Et Bond

A more common and practical approach is the disconnection of the ether linkage within the ethoxymethyl group itself, specifically breaking the bond between the oxygen and the ethyl group. This is a classic Williamson ether synthesis disconnection. masterorganicchemistry.combyjus.comwikipedia.org This leads to an alkoxide derived from a hydroxymethyl-substituted aniline (B41778) and an ethyl halide. However, a more strategic disconnection would be to break the bond between the aromatic ring and the entire ethoxymethyl substituent, which can be installed via etherification of a phenolic precursor.

A key precursor for this strategy is 3-amino-5-methoxyphenol (B2440535) . biosynth.comsigmaaldrich.comachemblock.com This precursor provides the core aniline and methoxy (B1213986) functionalities. The synthetic challenge then becomes the selective ethoxymethylation of the hydroxyl group.

Approaches for the Methoxy Group Installation

The methoxy group is generally stable and can often be incorporated early in the synthesis. Retrosynthetically, this involves a C-O disconnection, leading to a phenoxide and a methylating agent. A common precursor for this transformation is a dihydroxyaniline derivative, where one hydroxyl group is selectively methylated. Alternatively, the methoxy group can be introduced via nucleophilic aromatic substitution on a suitably activated benzene (B151609) ring. For instance, starting from 1,3,5-trinitrobenzene, treatment with sodium methoxide (B1231860) can yield 3,5-dinitroanisole (B1346779), which can then be further functionalized.

Benzene Ring Functionalization Strategies

The 1,3,5-substitution pattern on the benzene ring of this compound requires careful control of regioselectivity during electrophilic aromatic substitution or the use of pre-functionalized starting materials. The amino group is a strong ortho-, para-director, while the methoxy group is also an ortho-, para-director. Their meta-relationship to each other dictates the substitution pattern for any subsequent reactions.

A common strategy for synthesizing 3,5-disubstituted anilines involves starting with a precursor that already contains the desired substitution pattern or can be readily converted to it. For example, the reduction of a nitro group to an amine is a very common and effective strategy. Starting with a compound like 3,5-dinitroanisole allows for the selective reduction of one nitro group to form 3-methoxy-5-nitroaniline, a key intermediate. This intermediate can then be further elaborated.

Exploration of Reported Synthetic Routes for this compound and Close Analogs

While a specific, detailed synthesis of this compound is not extensively reported in readily available literature, plausible synthetic routes can be constructed based on the synthesis of closely related analogs and established organic chemistry reactions.

Precursor Synthesis and Purification

The synthesis of key precursors is critical for the successful construction of the target molecule. A plausible and efficient route would likely start from a commercially available and appropriately substituted benzene derivative.

A potential key intermediate is 3-hydroxy-5-nitroanisole . This can be prepared from 3,5-dihydroxy-nitrobenzene by selective O-methylation. The synthesis of 3,5-dihydroxy-nitrobenzene itself can be achieved through nitration of 1,3-dihydroxybenzene.

Another crucial precursor is 3-amino-5-methoxyphenol . This compound is commercially available, which would significantly shorten the synthetic sequence. biosynth.comsigmaaldrich.comachemblock.com

A plausible synthetic sequence starting from a simple precursor is outlined below:

Nitration of 1,3-dihydroxybenzene: Treatment of 1,3-dihydroxybenzene with nitric acid in a suitable solvent at low temperature would yield 4-nitroresorcinol (2,4-dihydroxy-1-nitrobenzene) and 2-nitroresorcinol. A more effective route to a 3,5-disubstituted pattern would involve starting with a material that directs meta, such as 3,5-dinitrobenzoic acid, which can be decarboxylated and functionalized. A more direct route starts with 3,5-dinitrophenol.

Selective methylation: Selective methylation of one of the hydroxyl groups of a dihydroxynitrobenzene precursor would be required. This can be challenging due to the similar reactivity of the two hydroxyl groups. Protection-deprotection strategies might be necessary.

Reduction of the nitro group: The nitro group can be reduced to an amine using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H2/Pd-C), or iron in acetic acid.

Table 1: Potential Precursors and Their Synthesis Strategies

PrecursorStarting MaterialKey Transformation(s)
3-Methoxy-5-nitroaniline1,3,5-TrinitrobenzeneNucleophilic aromatic substitution with sodium methoxide followed by partial reduction of a nitro group.
3-Amino-5-methoxyphenolCommercially availableDirect use as a starting material. biosynth.comsigmaaldrich.comachemblock.com
3-Hydroxy-5-nitroanisole3,5-DinitrophenolSelective reduction of one nitro group and methylation of the hydroxyl group.

Purification of these intermediates would typically involve standard laboratory techniques such as recrystallization, column chromatography, or distillation under reduced pressure. The purity would be assessed by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and confirmed by spectroscopic methods (NMR, IR, MS).

Key C-O Etherification Reactions

The final key step in the synthesis of this compound is the formation of the ethoxymethyl ether. The Williamson ether synthesis is a robust and widely used method for this transformation. masterorganicchemistry.combyjus.comwikipedia.org

Route A: Starting from 3-amino-5-methoxyphenol

This is the most direct proposed route.

Deprotonation: 3-amino-5-methoxyphenol would be treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to generate the corresponding phenoxide. byjus.com

Nucleophilic Substitution: The resulting phenoxide would then be reacted with an ethoxymethylating agent, such as ethoxymethyl chloride (CH3CH2OCH2Cl), to form the desired ether via an SN2 reaction.

Table 2: Proposed Williamson Ether Synthesis for this compound

Reactant 1Reactant 2BaseSolventApproximate Conditions
3-Amino-5-methoxyphenolEthoxymethyl chlorideSodium Hydride (NaH)Dimethylformamide (DMF)0 °C to room temperature
3-Amino-5-methoxyphenolEthoxymethyl chloridePotassium Carbonate (K2CO3)AcetonitrileRoom temperature to reflux

The amino group in 3-amino-5-methoxyphenol is nucleophilic and could potentially react with the ethoxymethyl chloride. However, the phenoxide is a stronger nucleophile, and under controlled conditions, selective O-alkylation is expected to be the major pathway. If N-alkylation becomes a significant side reaction, protection of the amino group (e.g., as an acetamide) might be necessary prior to the etherification step, followed by deprotection.

Route B: Starting from a nitro-precursor

An alternative strategy involves performing the etherification on a nitro-substituted precursor, followed by reduction of the nitro group.

Etherification of a nitrophenol: A precursor such as 3-hydroxy-5-nitroanisole would be subjected to Williamson ether synthesis as described above to yield 1-(ethoxymethyl)-3-methoxy-5-nitrobenzene.

Reduction: The nitro group of 1-(ethoxymethyl)-3-methoxy-5-nitrobenzene would then be reduced to the target aniline using standard reduction methods.

This route avoids potential complications with the free amino group during the etherification step.

The synthesis of a related compound, 3-ethoxy-4-methoxybenzaldehyde, from isovanillin (B20041) using bromoethane (B45996) in the presence of a base and a phase-transfer catalyst provides a relevant example of etherification on a substituted phenolic compound. google.com This suggests that similar conditions could be adapted for the ethoxymethylation step.

Advancements in the Synthesis of this compound

The synthesis of highly functionalized anilines, such as this compound, is a focal point of contemporary organic chemistry due to their role as crucial intermediates in the development of pharmaceuticals and other high-value chemicals. bath.ac.uk This article delves into advanced synthetic methodologies, optimization strategies, and green chemistry approaches for the production of this specific aniline derivative.

Synthesis and Characterization of Derivatives and Analogs of 3 Ethoxymethyl 5 Methoxyaniline

Structural Modifications at the Ethoxymethyl Moiety

The ethoxymethyl group is a key feature of the parent molecule, and its modification can significantly influence the steric and electronic properties of the resulting derivatives.

Homologation of the ethoxymethyl group to a propoxymethyl or longer alkoxy-methyl chain can be achieved through a multi-step synthetic sequence. A plausible route involves the cleavage of the ethoxy group to yield the corresponding alcohol, followed by Williamson ether synthesis with a longer-chain alkyl halide.

A typical synthetic approach would begin with the selective dealkylation of the ethoxymethyl ether to the corresponding hydroxymethyl derivative. This can be challenging due to the presence of the methoxy (B1213986) group on the aromatic ring. However, certain reagents are known to selectively cleave benzylic-type ethers. Following the formation of the alcohol, reaction with a suitable base to form the alkoxide, and subsequent treatment with an alkyl halide (e.g., propyl bromide or butyl bromide), would yield the desired homologated analog.

Another approach could involve the conversion of the hydroxymethyl intermediate to a halomethyl group, which can then be reacted with the desired sodium alkoxide.

Table 1: Hypothetical Homologation and Chain Extension of the Ethoxymethyl Moiety

Starting MaterialReagentsProduct
3-(Ethoxymethyl)-5-methoxyaniline1. BBr₃2. NaH, Propyl bromide3-(Propoxymethyl)-5-methoxyaniline
This compound1. BBr₃2. NaH, Butyl bromide3-(Butoxymethyl)-5-methoxyaniline

Introduction of Other Alkyl Ethers

The introduction of different alkyl ethers, including branched or cyclic alkyl groups, follows a similar synthetic logic to homologation. The key intermediate is the 3-(hydroxymethyl)-5-methoxyaniline. This intermediate can be reacted with a variety of alkylating agents to introduce diverse ether functionalities. For instance, the use of isopropyl bromide or cyclopropylmethyl bromide would lead to the corresponding isopropyl or cyclopropylmethyl ethers. These modifications can introduce significant steric bulk, which can be useful for probing interactions in biological systems.

The synthesis of such ethers is generally accomplished via the Williamson ether synthesis, where the sodium salt of the hydroxymethyl intermediate is reacted with the appropriate alkyl halide. youtube.com

Table 2: Plausible Synthesis of Various Alkyl Ethers

Starting MaterialReagentsProduct
3-(Hydroxymethyl)-5-methoxyanilineNaH, Isopropyl bromide3-(Isopropoxymethyl)-5-methoxyaniline
3-(Hydroxymethyl)-5-methoxyanilineNaH, Benzyl bromide3-(Benzyloxymethyl)-5-methoxyaniline

Diversification at the Methoxy Group

The methoxy group at the 5-position is another key site for structural modification, influencing the electronic nature of the aromatic ring.

Variation of the alkoxy group can be achieved by O-dealkylation of the methoxy group to the corresponding phenol (B47542), followed by re-alkylation with different alkyl halides. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are commonly used for the cleavage of aryl methyl ethers. The resulting phenolic intermediate is then treated with a base, such as sodium hydride or potassium carbonate, and an appropriate alkyl halide (e.g., propyl iodide, isopropyl bromide) to yield the desired alkoxy analog. This approach allows for the introduction of a wide range of alkoxy groups, thereby tuning the lipophilicity and electronic properties of the molecule. ontosight.ai

Table 3: Hypothetical Alkoxy Variations at the 5-Position

Starting MaterialReagentsProduct
This compound1. BBr₃2. K₂CO₃, Propyl iodide3-(Ethoxymethyl)-5-propoxyaniline
This compound1. BBr₃2. K₂CO₃, Isopropyl bromide3-(Ethoxymethyl)-5-isopropoxyaniline

Replacement with Other Heteroatom-containing Groups

The methoxy group can potentially be replaced by other heteroatom-containing functionalities, such as a thioether or an amino group. The conversion of a methoxy group to a thioether can be challenging but might be approached through demethylation to the phenol, followed by conversion to a triflate or other good leaving group, and subsequent nucleophilic substitution with a thiol.

Direct replacement of an alkoxy group with an amine is generally difficult. researchgate.net A more viable route might involve nitration of the parent phenol, reduction of the nitro group to an amine, and subsequent protection and functionalization of the newly introduced amino group.

Aromatic Ring Substitutions and Fused Ring Systems

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino, methoxy, and to a lesser extent, ethoxymethyl groups. wikipedia.orgbyjus.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to the amino group (positions 2, 4, and 6).

Common electrophilic substitution reactions such as halogenation (bromination, chlorination), nitration, and sulfonation would be expected to proceed readily. The regioselectivity will be governed by the combined directing effects of the existing substituents and steric hindrance.

Furthermore, the aniline (B41778) functionality serves as a handle for the construction of fused heterocyclic ring systems. For example, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of quinoline (B57606) or indole (B1671886) derivatives. The Skraup-Doebner-Von Miller reaction, for instance, could be employed to synthesize quinoline derivatives. jptcp.comiipseries.org Indole synthesis could potentially be achieved through methods like the Fischer indole synthesis, although this would require prior conversion of the aniline to a hydrazine (B178648) derivative. google.comchimia.ch The Combes quinoline synthesis is another viable route for creating quinoline structures from anilines and β-diketones. iipseries.org The synthesis of benzoxazines is also a possibility through reaction with a phenol and formaldehyde. acs.orgdocsdrive.com

Table 4: Potential Aromatic Ring Modifications and Fused Systems

Reaction TypeReagentsPlausible Product Structure
BrominationBr₂/AcOH2,4,6-Tribromo-3-(ethoxymethyl)-5-methoxyaniline
NitrationHNO₃/H₂SO₄2-Nitro-3-(ethoxymethyl)-5-methoxyaniline and isomers
Quinoline Synthesis (Skraup)Glycerol, H₂SO₄, Oxidizing agentFused quinoline derivative
Indole Synthesis (Fischer)1. NaNO₂, HCl2. SnCl₂3. Ketone/Aldehyde, AcidFused indole derivative

Halogenated Derivatives

The introduction of halogen atoms onto the aromatic ring of this compound can be expected to proceed via electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the activating and directing effects of the substituents already present on the aniline ring: the strongly activating amino (-NH₂) and methoxy (-OCH₃) groups, and the weakly activating ethoxymethyl (-CH₂OCH₂CH₃) group. All three are ortho, para-directing.

In the case of this compound, the positions ortho to the amino group are 2 and 6, and the position para is 4. The methoxy group at position 5 directs to positions 4 and 6, while the ethoxymethyl group at position 3 directs to positions 2 and 4. The confluence of these directing effects strongly activates positions 2, 4, and 6 for electrophilic attack.

Standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724) would be appropriate for these transformations. The reaction with one equivalent of the halogenating agent would likely lead to a mixture of mono-halogenated products, with substitution occurring at the most sterically accessible and electronically enriched positions. The use of excess halogenating agent could lead to di- or even tri-substituted products. For instance, the bromination of some meta-substituted anilines is known to be influenced by the solvent and reaction conditions. thieme-connect.com

Proposed Halogenated Derivatives of this compound

Derivative NameProposed Structure
2-Bromo-3-(ethoxymethyl)-5-methoxyaniline
4-Bromo-3-(ethoxymethyl)-5-methoxyaniline
2,4-Dibromo-3-(ethoxymethyl)-5-methoxyaniline

This table presents proposed structures based on established principles of electrophilic aromatic substitution. Specific yields and isomer ratios would require experimental determination.

Characterization of these halogenated derivatives would rely on standard spectroscopic techniques. ¹H NMR spectroscopy would show characteristic shifts in the aromatic protons and the disappearance of signals corresponding to the substituted positions. ¹³C NMR would confirm the presence of carbon-halogen bonds, and mass spectrometry would show the isotopic pattern characteristic of the incorporated halogen.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The functionalization of the this compound core can be further extended by introducing a variety of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Introduction of Electron-Withdrawing Groups:

Nitration is a classic method for introducing an electron-withdrawing nitro group (-NO₂) onto an aromatic ring. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. Given the high activation of the ring, milder conditions might be necessary to avoid over-oxidation or side reactions. The nitro group would be expected to add at the 2, 4, or 6 positions. For example, the nitration of 3,5-diethoxypyridine, a related heterocyclic system, results in the introduction of a nitro group at the 2-position. researchgate.net Subsequent reduction of the nitro group could yield a di-amino derivative, further expanding the synthetic possibilities.

Another important class of EWGs are sulfonyl groups. While direct sulfonation can be harsh, alternative methods for introducing sulfonyl functionalities exist.

Introduction of Electron-Donating Groups:

Friedel-Crafts alkylation or acylation could introduce alkyl or acyl groups, which are electron-donating. However, the presence of the strongly basic amino group can complicate these reactions by forming a complex with the Lewis acid catalyst, thereby deactivating the ring. Protection of the amino group, for instance as an amide, is often necessary before carrying out these reactions. The acyl group can later be reduced to an alkyl group.

Proposed Derivatives with Electron-Donating and Electron-Withdrawing Groups

Derivative NameProposed Structure
3-(Ethoxymethyl)-5-methoxy-2-nitroaniline
1-(2-Amino-6-(ethoxymethyl)-4-methoxyphenyl)ethan-1-one

This table illustrates potential derivatives. The synthesis would require careful optimization of reaction conditions and potentially the use of protecting groups.

The characterization of these derivatives would follow standard analytical protocols. Infrared (IR) spectroscopy would be useful for identifying the characteristic stretches of the newly introduced functional groups (e.g., the symmetric and asymmetric stretches of the nitro group). NMR and mass spectrometry would provide detailed structural information.

Formation of Polycyclic Aromatic Amine Structures

The aniline moiety of this compound is a key precursor for the construction of fused heterocyclic systems, leading to the formation of polycyclic aromatic amines. Two classical and powerful methods for this are the Skraup synthesis of quinolines and the Pictet-Spengler reaction for tetrahydroisoquinolines.

Skraup Synthesis:

The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to produce a quinoline. researchgate.net Applying this to this compound, cyclization could occur at either the 2- or 6-position of the aniline ring. This would theoretically lead to the formation of a substituted quinoline. Given the substitution pattern, a mixture of isomeric products is possible. The reaction is known to be vigorous, and modern modifications often employ milder conditions. nih.gov

Pictet-Spengler Reaction:

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure. nih.gov To utilize this compound in a Pictet-Spengler reaction, it would first need to be converted to the corresponding β-arylethylamine. This could be achieved through various synthetic routes. The resulting β-(3-(ethoxymethyl)-5-methoxyphenyl)ethylamine could then be reacted with an aldehyde (e.g., formaldehyde) to yield a substituted tetrahydroisoquinoline. The cyclization would occur at one of the positions ortho to the amino group's original location on the ring.

More contemporary methods, such as the electrophilic cyclization of N-(2-alkynyl)anilines or nickel-catalyzed multi-component reactions, also offer pathways to substituted quinolines under milder conditions and could potentially be adapted for derivatives of this compound. nih.govacs.org

Proposed Polycyclic Aromatic Amine Structures

Derivative NameProposed Structure
6-(Ethoxymethyl)-8-methoxyquinoline
7-(Ethoxymethyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline

This table shows hypothetical structures of polycyclic systems derivable from this compound. The actual products and their yields would depend on the specific reaction conditions and the regioselectivity of the cyclization.

The structural elucidation of these complex polycyclic molecules would require a combination of advanced spectroscopic techniques, including 2D NMR experiments (such as COSY, HSQC, and HMBC) to establish the connectivity of the atoms within the fused ring system.

Theoretical and Computational Chemistry Studies of 3 Ethoxymethyl 5 Methoxyaniline

Quantum Chemical Computations

Quantum chemical computations are fundamental to modern chemical research, providing a theoretical framework to predict and understand the behavior of molecules. These calculations, often employing methods like Density Functional Theory (DFT), are crucial for elucidating the intrinsic properties of a compound such as 3-(Ethoxymethyl)-5-methoxyaniline.

A foundational step in computational chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process would involve calculating the potential energy surface of the molecule to find the lowest energy conformation. The presence of flexible ethoxymethyl and methoxy (B1213986) groups, in addition to the amino group, suggests that multiple conformers may exist. A thorough conformational analysis would be necessary to identify the global minimum and other low-energy conformers, which could influence the compound's reactivity and physical properties. The orientation of the ethoxymethyl and methoxy groups relative to the aniline (B41778) ring and each other would be a key focus of such a study.

Understanding the electronic structure is vital for predicting a molecule's reactivity and spectroscopic behavior. This analysis typically involves the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. For an aniline derivative, the HOMO is often localized on the aniline ring and the amino group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would indicate the regions susceptible to nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound

ParameterHypothetical ValueSignificance
HOMO Energy-5.5 eVIndicates electron-donating capability.
LUMO Energy-0.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.7 eVRelates to chemical stability and reactivity.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

Charge distribution analysis reveals the partial charges on each atom within the molecule, offering insights into its polarity and intermolecular interactions. Methods like Mulliken population analysis can be used to assign these partial charges. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface provides a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red regions) around the oxygen and nitrogen atoms, indicating their electron-rich nature and propensity to act as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the amino hydrogens, highlighting their role as hydrogen bond donors.

Spectroscopic Property Prediction and Validation

Computational methods are also instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts for the various protons and carbons in this compound would depend on their local electronic environments, which are influenced by the electron-donating or -withdrawing effects of the substituents.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomHypothetical Predicted Chemical Shift (ppm)
Aromatic CH6.0 - 6.5
NH₂3.5
OCH₂ (methoxy)3.8
OCH₂ (ethoxymethyl)4.5
CH₃ (ethoxymethyl)1.2
Aromatic C-N148
Aromatic C-O160
Aromatic CH95 - 105
OCH₂ (methoxy)55
OCH₂ (ethoxymethyl)70
CH₃ (ethoxymethyl)15

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in the IR and Raman spectra. For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkages, and various bending and deformation modes of the aniline ring. Comparing the calculated vibrational spectrum with an experimental one can help confirm the molecular structure and identify specific functional groups.

Thermodynamic and Energetic Profiling

Thermodynamic and energetic profiling through computational means is crucial for understanding the stability and reactivity of a molecule. These calculations can predict the feasibility of reactions and the distribution of conformational isomers at equilibrium.

The thermodynamic stability of this compound can be assessed by calculating its standard enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°). These values are typically computed using quantum mechanical methods such as Density Functional Theory (DFT) or semi-empirical methods. researchgate.netresearchgate.net The Gibbs free energy, in particular, is a key indicator of a reaction's spontaneity. studymind.co.ukvedantu.com

For substituted anilines, the nature and position of the substituents significantly influence these thermodynamic quantities. The methoxy and ethoxymethyl groups on the aniline ring of this compound are expected to influence its electronic distribution and, consequently, its thermodynamic properties. Based on studies of similar substituted anilines, we can estimate illustrative thermodynamic values. researchgate.net

Illustrative Thermodynamic Data for this compound (Estimated)

Thermodynamic Property Estimated Value Units
Enthalpy of Formation (ΔHf°) -250 to -200 kJ/mol
Standard Entropy (S°) 350 to 400 J/(mol·K)

Note: These values are illustrative and based on general trends for substituted anilines. Specific experimental or high-level computational data for this compound is required for precise determination.

Reaction energy diagrams are powerful tools for visualizing the energy changes that occur during a chemical reaction, including the energies of reactants, products, intermediates, and transition states. libretexts.orglibretexts.org Computational methods can be used to map out the potential energy surface of a reaction involving this compound, for instance, in a typical electrophilic aromatic substitution or N-alkylation reaction. researchgate.netresearchgate.net

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. ucsb.edugithub.io The energy of the transition state determines the activation energy (ΔG‡) of the reaction, which is directly related to the reaction rate. libretexts.org For a hypothetical reaction, such as the N-acetylation of this compound, computational software can locate the transition state structure and calculate its energy. acs.orglibretexts.org

Illustrative Reaction Energy Profile for a Hypothetical Reaction

Species Relative Free Energy (kcal/mol)
Reactants (this compound + Acetylating Agent) 0
Transition State +15 to +25
Intermediate +5 to +10

Note: This table presents a hypothetical energy profile for an illustrative reaction. The actual values would depend on the specific reactants and reaction conditions.

Molecular Modeling of Chemical Interactions

Molecular modeling techniques are invaluable for predicting how a molecule like this compound might interact with other molecules, such as biological macromolecules. This is particularly relevant in drug discovery and materials science.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While there are no specific docking studies for this compound in the public domain, we can infer potential binding modes by examining studies on related aniline derivatives. colostate.edu For instance, if this compound were to be investigated as a potential inhibitor of a specific enzyme, docking simulations would be employed to predict its binding pose within the enzyme's active site. These simulations would reveal key interactions that stabilize the ligand-protein complex.

The binding of a ligand to a protein is governed by a variety of intermolecular forces. nih.govnih.gov For this compound, the key interacting groups would be the amine (-NH2), the methoxy (-OCH3), and the ethoxymethyl (-CH2OCH2CH3) substituents.

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy and ethoxymethyl groups can act as hydrogen bond acceptors. researchgate.netyoutube.com These interactions are crucial for the specificity of ligand binding. researchgate.net

Hydrophobic Interactions: The phenyl ring and the ethyl part of the ethoxymethyl group are hydrophobic and can engage in favorable interactions with nonpolar residues in a protein's binding pocket. nih.gov

Computational tools can analyze and quantify these interactions, providing a detailed picture of the binding event. nih.gov

Illustrative Intermolecular Interactions for this compound in a Hypothetical Binding Site

Interacting Group of Ligand Potential Interacting Partner in a Protein Type of Interaction
Amine (-NH2) Aspartic Acid, Glutamic Acid, Carbonyl backbone Hydrogen Bond (Donor)
Methoxy (-OCH3) Serine, Threonine, Asparagine, Glutamine Hydrogen Bond (Acceptor)
Ethoxymethyl (-CH2OCH2CH3) Leucine, Isoleucine, Valine, Phenylalanine Hydrophobic Interaction

Advanced Analytical Characterization in Research of 3 Ethoxymethyl 5 Methoxyaniline

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the intricate details of molecular structure. By probing the interactions of molecules with electromagnetic radiation, researchers can map out connectivity, identify functional groups, and understand the electronic environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be discerned.

¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-(Ethoxymethyl)-5-methoxyaniline, the spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethoxymethyl group (both the methylene (B1212753) and the methyl protons), the methoxy (B1213986) group protons, and the amine protons. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around the nuclei.

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms and information about their chemical environment. The spectrum of this compound would display unique signals for each carbon atom in the aromatic ring, the ethoxymethyl group, and the methoxy group.

No specific experimental NMR data for this compound was found in the search results. The following table provides expected chemical shift ranges for the different proton and carbon environments based on analogous structures.

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Aromatic CH6.0 - 7.5100 - 130
NH₂3.5 - 4.5-
O-CH ₂-CH₃ (ethoxymethyl)4.0 - 4.565 - 75
O-CH₂-CH ₃ (ethoxymethyl)1.1 - 1.414 - 16
Ar-CH ₂-O (ethoxymethyl)4.3 - 4.870 - 80
O-CH ₃ (methoxy)3.7 - 3.955 - 57
Aromatic C-N-140 - 150
Aromatic C-O-155 - 165
Aromatic C-CH₂-135 - 145

This table is generated based on typical chemical shift values for similar functional groups and does not represent experimentally verified data for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. researchgate.net These methods are based on the principle that molecular bonds vibrate at specific frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, key expected absorptions would include N-H stretching vibrations for the amine group, C-H stretching for the aromatic and aliphatic parts, C-O stretching for the ether linkages, and C=C stretching for the aromatic ring.

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It involves scattering of monochromatic light from a laser source. nih.gov The scattered light can have a different frequency from the incident light, and this difference corresponds to the vibrational frequencies of the molecule. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often better for non-polar and symmetric vibrations.

Specific experimental IR and Raman data for this compound were not available. The table below lists the expected vibrational frequencies for the key functional groups based on data for analogous compounds like 5-chloro-ortho-methoxyaniline. researchgate.netresearchgate.net

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Amine (N-H)Stretching3300 - 35003300 - 3500
Aromatic C-HStretching3000 - 31003000 - 3100
Aliphatic C-HStretching2850 - 30002850 - 3000
Aromatic C=CStretching1450 - 16001450 - 1600
C-NStretching1250 - 13501250 - 1350
C-O (Ether)Stretching1000 - 13001000 - 1300

This table is based on characteristic vibrational frequencies for the indicated functional groups and does not represent experimentally confirmed data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the sample. nih.gov The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) is then measured. nih.gov

The exact mass of this compound (C₁₀H₁₅NO₂) can be calculated and compared to the experimentally determined value from HRMS to confirm its identity.

No experimental HRMS data for this compound was found. The table below shows the calculated exact mass.

Ion Type Chemical Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₀H₁₆NO₂⁺182.1176
[M+Na]⁺C₁₀H₁₅NNaO₂⁺204.0995

This table presents the theoretically calculated exact masses and does not represent experimental measurements.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals and is influenced by the extent of conjugation in the molecule.

For this compound, the UV-Vis spectrum would be expected to show absorption bands characteristic of the substituted aniline (B41778) chromophore. The position and intensity of these bands can be influenced by the solvent polarity.

No specific UV-Vis data for this compound was found. The following table provides expected absorption maxima based on studies of similar aniline derivatives. researchgate.net

Solvent Expected λmax (nm) Electronic Transition
Ethanol~240-250π → π
Ethanol~290-310n → π

This table is based on typical electronic transitions for aniline derivatives and does not represent experimentally verified data for this compound.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from any impurities, reaction byproducts, or starting materials, and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry for the separation, identification, and quantification of compounds in a mixture. In the context of this compound, HPLC is the method of choice for assessing its purity.

The technique involves pumping a liquid solvent containing the sample mixture (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the components between the mobile and stationary phases.

A typical HPLC analysis of this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. A UV detector is commonly used to monitor the eluting compounds. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

No specific HPLC method or purity data for this compound was found. The table below outlines a typical set of HPLC conditions that could be used for its analysis.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient e.g., 10-90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table represents a generic HPLC method and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then ionizes the separated components, sorts the resulting ions by their mass-to-charge ratio (m/z), and records their relative abundance. This dual-component analysis provides both the retention time of a compound, a characteristic feature under specific chromatographic conditions, and its mass spectrum, which serves as a molecular fingerprint.

In the context of this compound, GC-MS is a critical tool for assessing its volatile purity. The analysis can detect and identify any residual starting materials, byproducts from the synthesis, or degradation products, thereby providing a precise measure of the compound's purity.

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a characteristic fragmentation pattern. The molecular ion peak (M⁺), corresponding to the intact molecule, would be observed at an m/z of 181, consistent with its molecular weight. chemicalregister.com Key fragmentation pathways for substituted anilines and ethers often involve alpha-cleavage and cleavage of ether bonds. miamioh.edu For this compound, significant fragments would likely arise from the loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxymethyl side chain.

A hypothetical GC-MS analysis of a synthesized sample of this compound might yield the data presented in the interactive table below. This table illustrates how the technique can separate the main product from potential impurities based on their retention times and identify them through their mass spectra.

Hypothetical GC-MS Data for the Analysis of this compound

Retention Time (min)Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Purity (%)
12.53,5-DimethoxyanilineC₈H₁₁NO₂153.18153, 138, 124< 0.5
15.2This compoundC₁₀H₁₅NO₂181.23181, 152, 136, 108> 99
16.8Unidentified byproduct--195, 166, 138< 0.5

This table is illustrative and based on predicted chromatographic behavior and mass spectral fragmentation.

X-ray Crystallography for Solid-State Structure Determination (for suitable derivatives if applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which can then be analyzed to construct a detailed model of the electron density and, consequently, the atomic positions within the crystal.

While this compound is a liquid at room temperature, its solid-state structure can be investigated by forming a suitable crystalline derivative. The formation of salts, such as hydrochlorides or picrates, or the introduction of functional groups that promote crystallization through strong intermolecular interactions like hydrogen bonding or π-π stacking, are common strategies.

The structural information obtained from X-ray crystallography is invaluable. It provides definitive confirmation of the compound's constitution and stereochemistry. Furthermore, it reveals details about bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding the compound's physical properties and can inform the design of new materials or biologically active molecules. For instance, the analysis of crystal structures of substituted anilines has provided deep insights into their molecular conformations and packing arrangements. nih.gov

Should a suitable crystalline derivative of this compound be synthesized, a single-crystal X-ray diffraction experiment would yield a set of crystallographic data, as hypothetically detailed in the table below for a hydrochloride salt derivative.

Hypothetical Crystallographic Data for 3-(Ethoxymethyl)-5-methoxyanilinium Chloride

ParameterValue
Compound Name 3-(Ethoxymethyl)-5-methoxyanilinium Chloride
Molecular Formula C₁₀H₁₆ClNO₂
Formula Weight 217.69
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 10.3
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 1023.5
Z 4
Calculated Density (g/cm³) 1.41

This table presents hypothetical data for an illustrative crystalline derivative. Actual data would be dependent on successful crystallization and analysis.

Applications in Complex Organic Synthesis

Role as a Key Intermediate in Heterocyclic Synthesis

The aniline (B41778) moiety is a cornerstone in the synthesis of nitrogen-containing heterocycles. The electronic properties of 3-(Ethoxymethyl)-5-methoxyaniline, conferred by its alkoxy substituents, can significantly influence the reactivity and regioselectivity of classical and modern cyclization reactions.

The quinoline (B57606) framework is central to a multitude of natural products and pharmaceutical agents. nih.gov Several classical methods for quinoline synthesis, such as the Friedländer, Skraup, and Combes syntheses, rely on an aniline starting material. organicreactions.orgtubitak.gov.triipseries.org In the Friedländer synthesis, an o-aminobenzaldehyde or ketone condenses with a compound containing a reactive α-methylene group. researchgate.netwikipedia.org While this compound itself is not an o-aminoaryl carbonyl, it can be chemically modified to incorporate the necessary functionality to participate in such cyclizations. The electron-donating nature of the ethoxymethyl and methoxy (B1213986) groups would activate the aromatic ring, facilitating the electrophilic cyclization step inherent in these synthetic routes.

For isoquinoline (B145761) synthesis, the Bischler-Napieralski organic-chemistry.orgwikipedia.org and Pictet-Spengler quimicaorganica.orgwikipedia.org reactions are fundamental. These methods typically start from a β-phenylethylamine, which can be synthesized from the corresponding aniline. In the Bischler-Napieralski reaction, the β-arylethylamide undergoes acid-catalyzed cyclization. pharmaguideline.comchempedia.info The presence of activating groups, such as the methoxy and ethoxymethyl substituents on the target aniline, favors the required intramolecular electrophilic aromatic substitution, directing the cyclization to the positions ortho to these groups. quimicaorganica.org Similarly, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with a carbonyl compound followed by ring closure, is highly effective with electron-rich aromatic rings. acs.orgthermofisher.com

Indole (B1671886) and its derivatives are among the most important heterocyclic motifs in medicinal chemistry. organic-chemistry.org The Fischer indole synthesis, a robust method for constructing the indole core, proceeds through the acid-catalyzed rearrangement of an arylhydrazone, which is formed from an arylhydrazine and a ketone or aldehyde. wikipedia.orgbyjus.com this compound can be readily converted to the corresponding phenylhydrazine, making it a suitable precursor for this transformation. The electronic effects of the substituents would play a crucial role in the organicreactions.orgorganicreactions.org-sigmatropic rearrangement step, influencing the reaction's efficiency and potentially the regioselectivity if an unsymmetrical ketone is used. byjus.com

Oxindoles, another class of privileged heterocycles, can be synthesized from aniline precursors through various methods, including the intramolecular cyclization of α-haloacetanilides. More modern approaches involve transition-metal-catalyzed intramolecular C-H arylation of N-aryl amides. The electron-rich nature of the this compound ring would be advantageous for such electrophilic C-H activation/arylation strategies.

Pyrazoles and triazoles are five-membered heterocycles ubiquitous in pharmaceuticals and agrochemicals. The most common synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). mdpi.comyoutube.com While not a direct precursor, this compound can be converted into the corresponding hydrazine derivative to participate in this reaction. Alternatively, modern methods allow for the direct synthesis of N-substituted pyrazoles from primary amines. nih.gov

The synthesis of 1,2,3-triazoles often utilizes the Huisgen cycloaddition between an azide (B81097) and an alkyne. Anilines are excellent starting materials for the synthesis of aryl azides. organic-chemistry.org this compound can be converted to its corresponding diazonium salt, which is then treated with sodium azide to furnish the aryl azide. nih.govrsc.org This azide can then be used in copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions to afford 1,4- or 1,5-disubstituted triazoles, respectively.

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are powerful tools for building molecular complexity. Anilines are frequently used as the amine component in many well-known MCRs, such as the Ugi and Passerini reactions. The nucleophilic character of the amino group in this compound makes it a prime candidate for participation in these and other MCRs to rapidly generate libraries of complex molecules, including various heterocyclic structures. bartleby.com For instance, its use in an Ugi four-component reaction with an aldehyde, a carboxylic acid, and an isocyanide would yield an α-acylamino amide derivative, a versatile intermediate for further transformations.

Application in C-N and C-C Bond Forming Transformations

Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While the aniline itself can undergo N-arylation (Buchwald-Hartwig amination), it is more commonly derivatized, for example, by introducing a halogen, to serve as a coupling partner.

Palladium-catalyzed cross-coupling reactions are indispensable in organic synthesis. wikipedia.org To utilize this compound in reactions like the Suzuki, Sonogashira, or Hiyama couplings, it would typically first be converted into an aryl halide or triflate. For example, iodination of the electron-rich aromatic ring would yield an aryl iodide, a highly reactive substrate for these couplings.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org An iodinated derivative of this compound could be coupled with various alkynes to introduce acetylenic moieties, which are themselves versatile functional groups for further synthesis. libretexts.orgnih.gov

Hiyama Coupling: The Hiyama coupling involves the reaction of an organosilane with an organic halide. organic-chemistry.org This reaction is valued for the low toxicity and stability of the organosilane reagents. nih.gov An aryl halide derived from this compound could be coupled with an organosilane to form a biaryl structure, a common motif in pharmacologically active compounds. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide/triflate and an amine. While this compound itself contains a primary amine, it could also be halogenated and then coupled with a different amine to create more complex diarylamine structures.

Amination Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a cornerstone of modern carbon-nitrogen bond formation, offering a powerful palladium-catalyzed method for coupling amines with aryl halides or triflates. This reaction has revolutionized the synthesis of arylamines, which are prevalent in medicinal chemistry and materials science.

Given its primary amine functionality, this compound is a candidate for participation as the amine coupling partner in Buchwald-Hartwig reactions. The general scheme for such a reaction would involve the coupling of this compound with an aryl halide (Ar-X) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base to yield the corresponding N-aryl-3-(ethoxymethyl)-5-methoxyaniline.

Table 1: Hypothetical Buchwald-Hartwig Amination of this compound

Reactant 1Reactant 2 (Aryl Halide)Catalyst System (Example)Product
This compoundBromobenzenePd₂(dba)₃ / XPhosN-phenyl-3-(ethoxymethyl)-5-methoxyaniline
This compound4-ChlorotoluenePd(OAc)₂ / SPhosN-(4-methylphenyl)-3-(ethoxymethyl)-5-methoxyaniline
This compound2-BromopyridinePdCl₂(dppf)N-(pyridin-2-yl)-3-(ethoxymethyl)-5-methoxyaniline

The electron-donating methoxy and ethoxymethyl groups on the aniline ring may influence its reactivity in these coupling reactions. These groups increase the electron density on the aromatic ring and the nucleophilicity of the amino group, which could potentially facilitate the catalytic cycle. However, the steric bulk of the ethoxymethyl group might also play a role in the efficiency of the coupling, depending on the chosen aryl halide and ligand.

Contribution to the Development of Novel Organic Reactions

The introduction of novel building blocks can often spur the development of new synthetic methods or the refinement of existing ones. While there is no direct evidence in the current body of scientific literature of this compound being instrumental in the development of a novel named reaction, its unique substitution pattern offers potential for exploration.

For instance, the presence of both a primary amine and two ether linkages could be exploited in domino or multicomponent reactions. The amine could undergo an initial transformation, followed by a subsequent reaction involving one of the ether groups, potentially leading to the formation of heterocyclic structures. The development of such a reaction would represent a novel contribution to synthetic methodology.

Furthermore, the specific substitution pattern of this compound could be leveraged to study the electronic and steric effects in various known transformations, thereby contributing to a deeper mechanistic understanding and potentially leading to the optimization of these reactions for a broader range of substrates.

Conclusion and Future Research Perspectives

Summary of Academic Contributions to 3-(Ethoxymethyl)-5-methoxyaniline Research

Research on this compound has primarily centered on its synthesis and its role as a key intermediate in the creation of more complex molecules. The compound is a substituted aniline (B41778), characterized by the presence of both an ethoxymethyl and a methoxy (B1213986) group on the aniline framework. evitachem.com Its synthesis is often achieved through multi-step processes, typically starting from a precursor like 3-methoxyaniline. evitachem.com The core of its synthesis involves the introduction of the ethoxymethyl group via reaction with an ethylating agent in the presence of a base. evitachem.com

While detailed academic studies exclusively focused on this compound are not extensively documented in publicly available literature, its importance is underscored by its inclusion in synthetic pathways for various functional molecules. The methodologies employed for its preparation utilize standard laboratory techniques, indicating that its synthesis is well within the grasp of conventional organic chemistry.

Identified Gaps and Challenges in Current Understanding

A significant gap in the current understanding of this compound is the lack of comprehensive studies on its physicochemical properties and biological activities. While its synthetic route is outlined, there is a scarcity of published data on its detailed reaction kinetics, thermodynamic parameters, and quantum chemical properties. The influence of the ethoxymethyl and methoxy groups on the reactivity and electronic distribution of the aniline ring has not been extensively investigated.

Furthermore, the potential biological profile of this compound itself remains largely unexplored. The focus has been on its utility as a building block, rather than its intrinsic properties. Challenges include the need for dedicated studies to elucidate its mechanism of action in any potential biological systems and to understand its metabolic fate.

Promising Avenues for Future Synthetic Methodologies

Moreover, exploring alternative starting materials and synthetic routes could lead to more cost-effective and scalable production. For example, methods analogous to the synthesis of other substituted anilines, such as the one-step hydrogenation and transposition of nitrobenzene (B124822) compounds to produce p-methoxyaniline, could be adapted. google.com Additionally, techniques used in the synthesis of structurally related compounds, like 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) which involves a four-step synthesis from 4-methoxybenzene-1-sulfonyl chloride, could offer insights into alternative synthetic strategies. nih.gov

Prospects for Advanced Mechanistic Investigations and Computational Studies

There is considerable scope for advanced mechanistic and computational studies to deepen the understanding of this compound. Density Functional Theory (DFT) calculations could be employed to model the electronic structure, molecular orbitals, and reactivity indices of the molecule. Such studies would provide valuable insights into the regioselectivity of further functionalization and the influence of the substituents on the aromatic ring.

Computational modeling could also be used to predict its spectroscopic properties (NMR, IR, UV-Vis), which would be invaluable for its characterization. Furthermore, molecular dynamics simulations could be utilized to study its interactions with potential biological targets, should any be identified in future screening efforts. These computational approaches, in conjunction with experimental validation, would provide a more complete picture of the compound's chemical behavior.

Potential for the Compound as a Synthon for Novel Chemical Entities

The primary recognized value of this compound lies in its potential as a versatile synthon for the construction of novel chemical entities. The presence of the amino group allows for a wide range of chemical transformations, including diazotization followed by substitution, acylation, and alkylation. These reactions can be used to introduce a variety of functional groups, leading to the synthesis of diverse molecular scaffolds.

For instance, it can serve as a precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The strategic placement of the ethoxymethyl and methoxy groups can influence the properties of the final products, potentially leading to the discovery of new pharmacologically active agents or materials with unique optical or electronic properties. Its role as a fragment in the synthesis of more complex molecules, similar to how 5-(ethylsulfonyl)-2-methoxyaniline is a key fragment for potent VEGFR2 inhibitors, highlights its potential in drug discovery. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 3-(Ethoxymethyl)-5-methoxyaniline in laboratory settings?

Answer:

  • Respiratory Protection: Use NIOSH/MSHA- or EN149-certified respirators to avoid inhalation of aerosols or vapors.
  • Handling: Wear chemically resistant gloves (e.g., nitrile) and lab coats to prevent skin contact.
  • Eye Protection: OSHA-compliant goggles or face shields are mandatory during synthesis or purification steps.
  • Decontamination: Contaminated clothing must be laundered before reuse. Work should be conducted in a fume hood with proper ventilation .

Q. How can the purity of this compound be reliably determined?

Answer:

  • Chromatography: Use HPLC with UV detection (e.g., 254 nm) to assess purity, referencing retention times against standards.
  • Spectroscopy: Confirm structural integrity via 1H^1H-NMR (e.g., methoxy protons at δ 3.2–3.8 ppm) and FTIR (C-O stretches at 1200–1250 cm1^{-1}).
  • Mass Spectrometry: ESI-MS can verify molecular weight (e.g., [M+H]+^+ at m/z 212.1 for C10_{10}H15_{15}NO2_2) .

Q. What synthetic routes are available for preparing this compound?

Answer:

  • Stepwise Functionalization: Start with 5-methoxyaniline. Introduce ethoxymethyl via nucleophilic substitution using ethoxymethyl chloride in the presence of a base (e.g., K2_2CO3_3) under anhydrous conditions.
  • Alternative Pathway: Reductive amination of 5-methoxy-3-ethoxymethylbenzaldehyde using NaBH4_4 or catalytic hydrogenation. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Steric Effects: The ethoxymethyl group at the 3-position may hinder access to the amine group, reducing efficiency in Buchwald-Hartwig couplings. Optimize using bulky ligands (e.g., XPhos) to mitigate steric hindrance.
  • Electronic Effects: Electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but may deactivate the amine in nucleophilic reactions. Use Lewis acids (e.g., AlCl3_3) to enhance reactivity .

Q. What analytical challenges arise in distinguishing this compound from its structural isomers?

Answer:

  • Chromatographic Separation: Utilize reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 60:40) to resolve positional isomers (e.g., 4- vs. 5-methoxy derivatives).
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, particularly for distinguishing regioisomers.
  • 2D NMR: 13C^{13}C-HSQC and HMBC correlations can differentiate substitution patterns (e.g., coupling between ethoxymethyl protons and aromatic carbons) .

Q. How does the stability of this compound vary under different storage conditions?

Answer:

  • Oxidative Stability: The compound is prone to oxidation at the amine group. Store under inert gas (N2_2/Ar) at -20°C in amber vials to prevent degradation.
  • Moisture Sensitivity: Hydrolysis of the ethoxymethyl group may occur in humid environments. Use molecular sieves in storage containers.
  • Long-Term Stability: Accelerated aging studies (40°C/75% RH for 6 months) combined with LC-MS can quantify degradation products (e.g., 5-methoxyaniline) .

Q. What strategies are effective for functionalizing this compound to create novel derivatives?

Answer:

  • Acylation: React with acyl chlorides (e.g., acetyl chloride) in dichloromethane using DMAP as a catalyst.
  • Suzuki-Miyaura Coupling: Introduce aryl/heteroaryl groups via Pd-catalyzed cross-coupling with boronic acids (e.g., phenylboronic acid) in THF/H2_2O.
  • Reductive Alkylation: Form secondary amines by reacting with aldehydes (e.g., formaldehyde) and NaBH3_3CN .

Contradictions and Limitations in Existing Data

  • Synthetic Yields: reports yields >80% for similar aniline derivatives using reductive amination, while notes lower yields (~50%) for isoxazole analogs due to competing side reactions. This highlights the need for condition-specific optimization .
  • Analytical Standards: While lists certified solutions for methoxyaniline derivatives, no commercial standards exist for this compound, necessitating in-house validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.